

Application Notes and Protocols for Phgdh-IN-3 in Metabolic Flux Studies

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Compound of Interest

Compound Name: *Phgdh-IN-3*

Cat. No.: *B11927240*

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Introduction

Phgdh-IN-3 is a potent and orally active inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.^{[1][2]} This pathway is a critical metabolic node, diverting glycolytic intermediates to produce serine and downstream metabolites essential for cell proliferation, nucleotide synthesis, and redox balance.^{[2][3]} In various cancers, PHGDH is overexpressed, making it a compelling target for therapeutic intervention.^{[3][4]} **Phgdh-IN-3** serves as a valuable chemical tool to investigate the role of the serine biosynthesis pathway in cancer metabolism and to study metabolic flux alterations upon its inhibition. These application notes provide an overview of **Phgdh-IN-3**, its mechanism of action, and detailed protocols for its use in metabolic flux analysis.

Mechanism of Action

PHGDH catalyzes the NAD⁺-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).^{[2][5]} This is the first and committed step in the serine biosynthesis pathway. **Phgdh-IN-3** inhibits PHGDH, thereby blocking the synthesis of serine from glucose.^[1] This inhibition leads to a reduction in the intracellular pool of serine and its derivatives, including glycine and one-carbon units essential for nucleotide synthesis and other anabolic processes.^[2]

Data Presentation

In Vitro and In Vivo Activity of Phgdh-IN-3

Parameter	Value	Species/Cell Line	Reference
IC50	2.8 μ M	Human PHGDH enzyme	[1]
Kd	2.33 μ M	Human PHGDH protein	[1]
Cellular Activity	Restricts de novo serine synthesis from glucose	MDA-MB-468 cells	[1]
In Vivo Efficacy	Significantly delayed tumor growth	PC9 xenograft mouse model	[1]

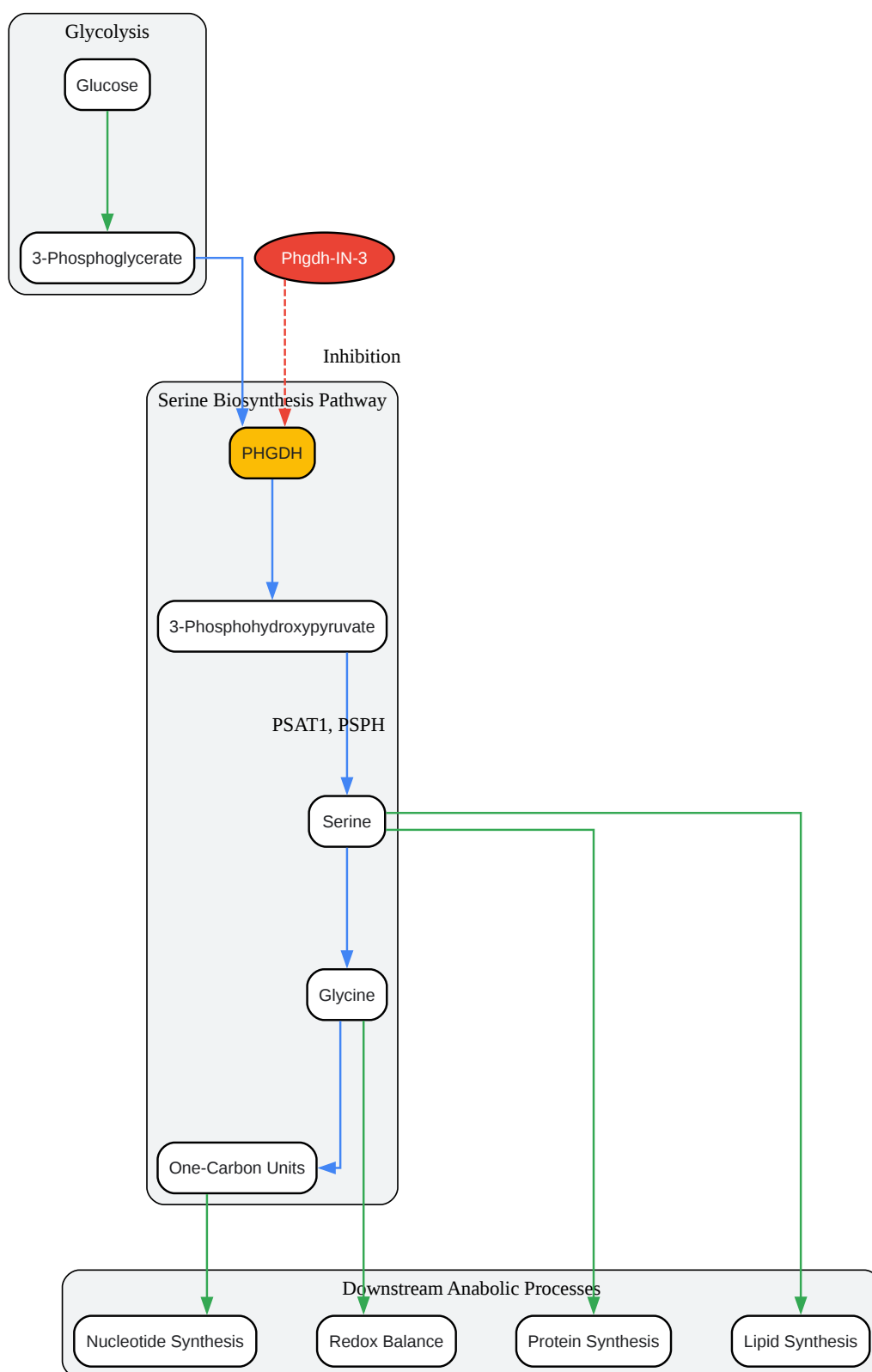
Pharmacokinetic Properties of Phgdh-IN-3 in ICR Mice

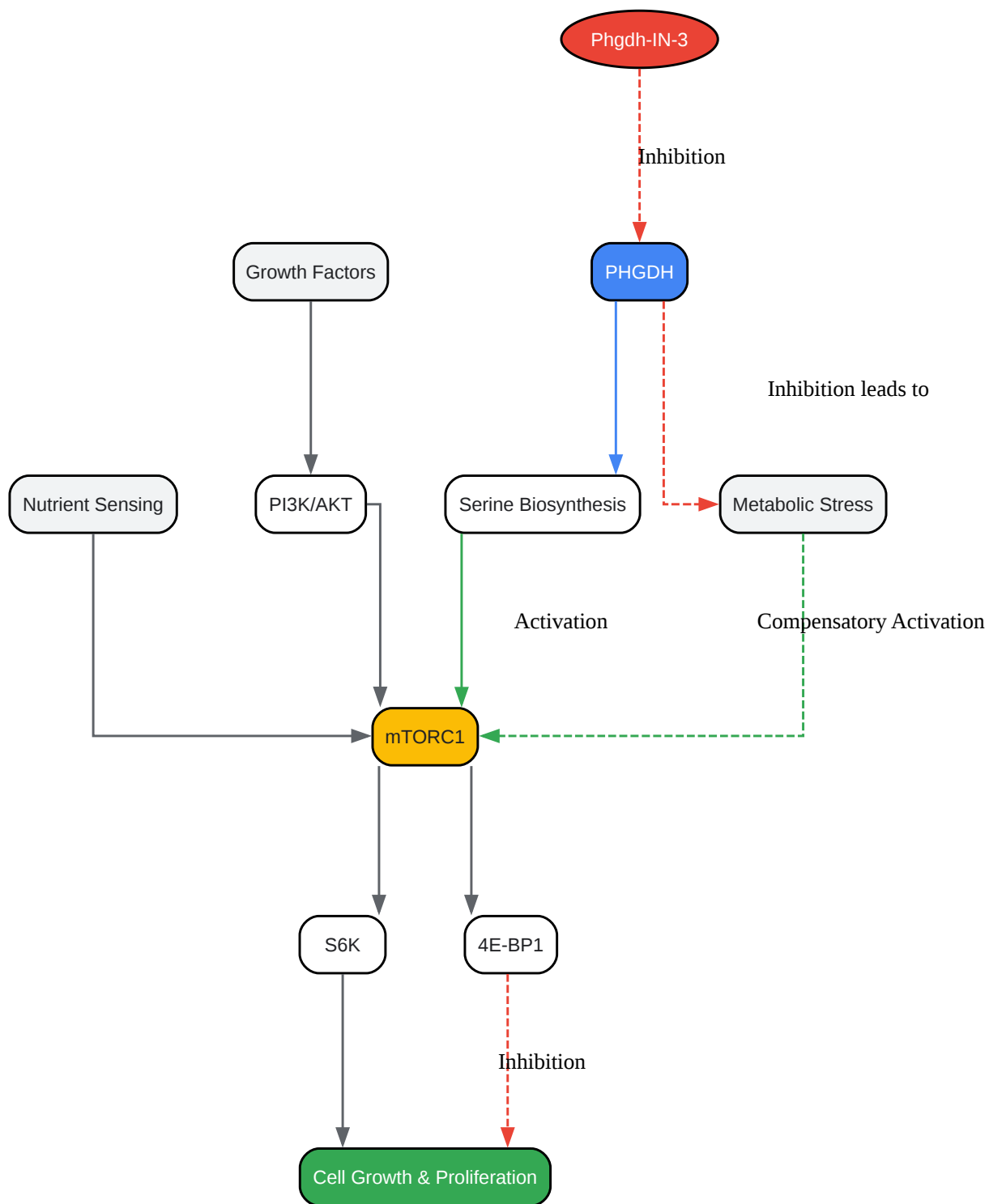
Parameter	Intravenous (1 mg/kg)	Oral (3 mg/kg)	Reference
AUC (h•ng/mL)	38,358 \pm 14,768	94,386 \pm 23,416	[1]
T1/2 (h)	4.94 \pm 0.38	4.74 \pm 0.30	[1]
Tmax (h)	-	3.33 \pm 1.15	[1]
Cmax (ng/mL)	-	8842 \pm 1755	[1]
CL_obs (mL/min/kg)	0.48 \pm 0.23	-	[1]
Oral Bioavailability (F %)	-	82.0	[1]

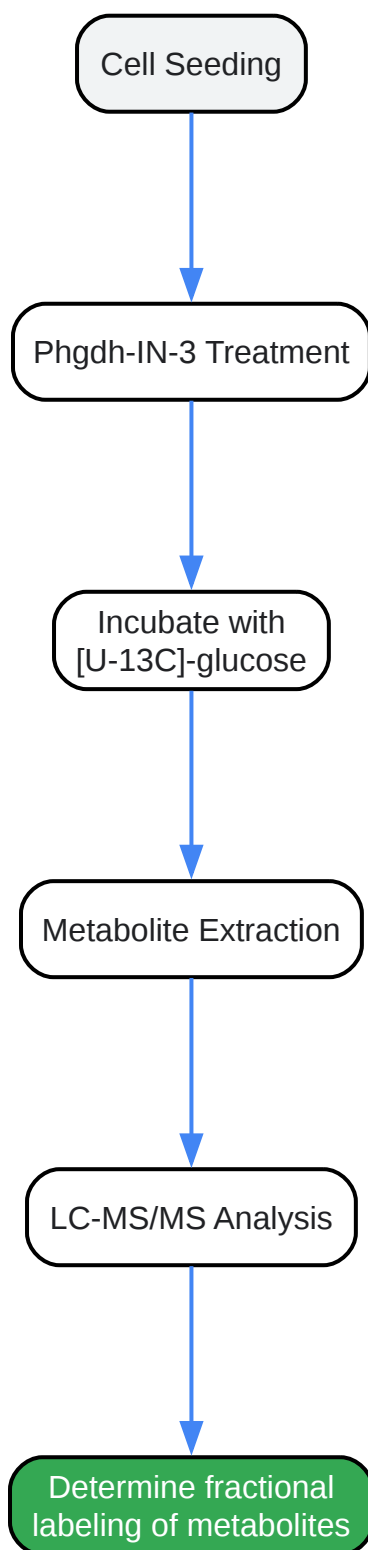
Signaling Pathways

The serine biosynthesis pathway is intricately linked with major signaling networks, most notably the mTOR pathway, which is a central regulator of cell growth and metabolism. Inhibition of PHGDH can have complex and context-dependent effects on mTOR signaling. In

some instances, PHGDH inhibition can lead to the activation of mTORC1 signaling as a compensatory mechanism to nutrient stress.[6][7] However, in other contexts, PHGDH inhibition has been shown to induce autophagy in an mTOR-independent manner.[8]







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